molecular formula C28H36N4O8 B1432082 Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate CAS No. 899442-96-7

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Cat. No. B1432082
M. Wt: 556.6 g/mol
InChI Key: VWTXAWRAYLJLRB-QFIPXVFZSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a methyl group, two Cbz-amino groups, an imino group, and a Boc-aminopentanoate group . The Cbz (carboxybenzyl) and Boc (tert-butoxycarbonyl) groups are commonly used as protecting groups in organic synthesis, particularly for amines .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its functional groups. Amines can be classified based on the number of alkyl groups attached to the nitrogen atom . When the nitrogen is double bonded to carbon, it is called an imine .

Scientific Research Applications

  • Synthesis of Amides

    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Biological Methylation

    • Field : Biochemistry
    • Application : S-adenosyl methionine (SAM) – dependent methyltransferase enzymes catalyze some of the most important examples of S N 2 reactions in biochemistry .
    • Method : A basic amino acid side chain is positioned in the active site in just the right place to deprotonate the nucleophilic group as it attacks, increasing its nucleophilicity .
    • Results : The reaction occurs with inversion of configuration, as expected for an S N 2 displacement .
  • Synthesis of Peptides

    • Field : Biochemistry
    • Application : This compound can be used in the synthesis of peptides. The N-Boc-, and N-Cbz-protected amines are commonly used in peptide synthesis .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : This compound can be used in the synthesis of drugs. The N-Boc-, and N-Cbz-protected amines are commonly used in drug synthesis .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Synthesis of Peptides

    • Field : Biochemistry
    • Application : This compound can be used in the synthesis of peptides. The N-Boc-, and N-Cbz-protected amines are commonly used in peptide synthesis .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Drug Synthesis

    • Field : Pharmaceutical Chemistry
    • Application : This compound can be used in the synthesis of drugs. The N-Boc-, and N-Cbz-protected amines are commonly used in drug synthesis .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

properties

IUPAC Name

methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O8/c1-28(2,3)40-27(36)30-22(23(33)37-4)16-11-17-29-24(31-25(34)38-18-20-12-7-5-8-13-20)32-26(35)39-19-21-14-9-6-10-15-21/h5-10,12-15,22H,11,16-19H2,1-4H3,(H,30,36)(H2,29,31,32,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTXAWRAYLJLRB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 4
Reactant of Route 4
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

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